1-アミノ-2-ブロモ-4-ヒドロキシアントラキノン

概要

説明

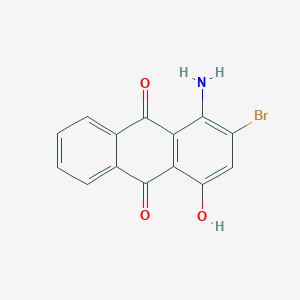

1-Amino-2-bromo-4-hydroxyanthraquinone is an organic compound with the molecular formula C14H8BrNO3 and a molecular weight of 318.129 g/mol . It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments . This compound is particularly notable for its use as an intermediate in the synthesis of various dyes .

科学的研究の応用

Chemistry

1-Amino-2-bromo-4-hydroxyanthraquinone serves as an important intermediate in the synthesis of various anthraquinone derivatives and dyes. Its ability to undergo substitution reactions allows for the creation of a wide range of compounds with different functionalities. Notably, it can participate in cross-coupling reactions with arylboronic acids to form more complex structures .

Table 1: Chemical Reactions Involving 1-Amino-2-bromo-4-hydroxyanthraquinone

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Hydroxylated derivatives |

| Cross-Coupling | Reaction with arylboronic acids | Aryl-substituted anthraquinones |

| Redox Reactions | Participation in oxidation-reduction reactions | Various anthraquinone derivatives |

Biology and Medicine

Research indicates that derivatives of 1-amino-2-bromo-4-hydroxyanthraquinone exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that certain synthesized compounds derived from this anthraquinone display cytotoxic effects comparable to established anticancer drugs like doxorubicin against various cancer cell lines, including glioblastoma and prostate cancer cells .

Case Study: Anticancer Activity

A study evaluated a series of aryl-substituted derivatives of 1-hydroxyanthraquinones derived from 1-amino-2-bromo-4-hydroxyanthraquinone. The results demonstrated that these compounds exhibited potent cytotoxicity against human glioblastoma cells (SNB-19) and prostate cancer cells (DU-145), suggesting their potential as therapeutic agents .

Industrial Applications

In the textile industry, 1-amino-2-bromo-4-hydroxyanthraquinone is primarily used as a dye due to its high light fastness properties. It is employed in the production of disperse dyes, particularly for synthetic fibers like polyester. The compound's stability under various conditions makes it suitable for applications requiring durable coloration .

Summary

The compound 1-amino-2-bromo-4-hydroxyanthraquinone holds significant promise across multiple domains, including chemistry, biology, and industrial applications. Its role as a dye intermediate highlights its importance in textile manufacturing, while ongoing research into its biological activities suggests potential therapeutic uses. As research continues to explore its capabilities, this compound may lead to advancements in both material science and medicinal chemistry.

作用機序

Target of Action

1-Amino-2-bromo-4-hydroxyanthraquinone, also known as Disperse Violet 17, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers that it is intended to color. The compound binds to these fibers, imparting a violet color .

Mode of Action

The mode of action of Disperse Violet 17 involves the interaction of the dye with the textile fibers. The dye molecules are dispersed in a dye bath and then absorbed by the fibers during the dyeing process . The exact nature of the interaction between the dye and the fiber can vary depending on the type of fiber and the specific conditions of the dyeing process .

Biochemical Pathways

For example, the dye may form covalent bonds with the fiber, or it may be physically adsorbed onto the fiber surface .

Pharmacokinetics

In the context of its use as a dye, one could consider how the dye is absorbed by the fibers, how it is distributed throughout the material, and how stable it is during washing and wear .

Result of Action

The result of the action of Disperse Violet 17 is the coloring of textile fibers. The dye imparts a violet color to the fibers, which is typically fast to washing and light . This allows the textiles to retain their color during use and cleaning .

Action Environment

The action of Disperse Violet 17 can be influenced by various environmental factors. For example, the temperature and pH of the dye bath can affect the uptake of the dye by the fibers . Additionally, the presence of other chemicals in the dye bath can also influence the dyeing process . The environmental stability of the dye is also an important consideration, as it can affect the longevity of the color and the environmental impact of the dyeing process.

準備方法

The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone typically involves a two-step process:

Bromination: 1-Aminoanthraquinone is brominated in the presence of sulfuric acid to yield 1-amino-2,4-dibromoanthraquinone.

Industrial production methods often optimize these steps to improve yield and purity. For instance, bromination is carried out in 70-95% sulfuric acid at elevated temperatures (60-140°C), followed by hydroxylation without isolating the intermediate .

化学反応の分析

1-Amino-2-bromo-4-hydroxyanthraquinone undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl groups, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include sulfuric acid, sulfur trioxide, and boric acid . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

1-Amino-2-bromo-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives:

1-Amino-4-bromo-2-methylanthraquinone: Similar in structure but with a methyl group at the 2-position.

1-Amino-2,4-dibromoanthraquinone: An intermediate in the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone.

1,5-Diaminoanthraquinone: Another anthraquinone derivative used in dye synthesis.

The uniqueness of 1-amino-2-bromo-4-hydroxyanthraquinone lies in its specific substitution pattern, which imparts distinct chemical and physical properties useful in dye production .

生物活性

1-Amino-2-bromo-4-hydroxyanthraquinone (ABHAQ) is a synthetic organic compound belonging to the anthraquinone family, characterized by its unique structural features, including an amino group, a bromine substituent, and a hydroxyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential anticancer properties and antimicrobial effects.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 318.13 g/mol

- Structure : The presence of the amino and hydroxyl groups enhances the solubility and reactivity of ABHAQ, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of ABHAQ against various cancer cell lines. The compound exhibits significant activity through several mechanisms:

- Induction of Apoptosis : ABHAQ has been shown to trigger programmed cell death in cancer cells, which is crucial for inhibiting tumor growth. For instance, studies indicate that it can induce apoptosis in human cancer cell lines with IC values ranging from 10 to 30 µM, depending on the specific cell type .

- Cell Cycle Arrest : Research indicates that ABHAQ can cause cell cycle arrest at the G1 phase, thereby preventing cancer cells from proliferating. This effect has been observed in assays where treated cells exhibited increased levels of p53 and decreased levels of cyclin D1 .

Antimicrobial Activity

ABHAQ also displays notable antimicrobial properties , making it a candidate for further pharmacological studies. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL .

- Fungal Activity : In antifungal assays, ABHAQ exhibited activity against Candida species, suggesting its potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of ABHAQ is closely related to its chemical structure. Comparative analysis with other anthraquinone derivatives reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-2-bromo-4-hydroxyanthraquinone | Bromine and hydroxyl substituents | Strong anticancer and antimicrobial properties |

| 1-Amino-4-hydroxyanthraquinone | Lacks bromine substituent | Moderate anticancer activity |

| 1-Amino-2-(4-bromophenoxy)-4-hydroxyanthraquinone | Different positioning of bromophenoxy group | Variable activity depending on substitution pattern |

This table illustrates how variations in substitution can influence the biological efficacy of anthraquinone derivatives.

Study on Anticancer Effects

In a study published by MDPI, ABHAQ was tested on several human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that treatment with ABHAQ led to a significant reduction in cell viability compared to untreated controls. The study reported IC values around 15 µM for HeLa cells, demonstrating its potency .

Antimicrobial Efficacy Study

A separate investigation focused on the antimicrobial properties of ABHAQ revealed that it was effective against both bacterial and fungal pathogens. In this study, the compound was tested against multi-drug resistant strains of bacteria, where it showed promising results with MIC values significantly lower than those of conventional antibiotics .

特性

IUPAC Name |

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSQDESMUMSQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059439 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-82-5 | |

| Record name | 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-bromo-4-hydroxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-bromo-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 1-Amino-2-bromo-4-hydroxyanthraquinone?

A1: 1-Amino-2-bromo-4-hydroxyanthraquinone is not a pharmaceutical compound. It is a key intermediate in the synthesis of Disperse Red 146 and other disperse dyes, which are widely used for coloring synthetic fabrics like polyester. [, ]

Q2: What is the main advantage of using wet cake of 1-amino-2-bromo-4-hydroxyanthraquinone in the synthesis of Disperse Red 146?

A2: Utilizing the wet cake of 1-amino-2-bromo-4-hydroxyanthraquinone directly in the condensation reaction with p-hydroxy phenol eliminates the need for a separate drying step. [] This simplifies the production process, reduces equipment needs, minimizes labor intensity, and improves the overall operational environment. []

Q3: How does the presence of boric acid impact the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone?

A3: Boric acid plays a crucial role in the conversion of 1-amino-2-bromoanthraquinone to 1-amino-2-bromo-4-hydroxyanthraquinone. [] The reaction, carried out in concentrated sulfuric acid at elevated temperatures (140-180°C), leverages boric acid's influence to achieve the desired product. []

Q4: What structural modifications of 1-amino-2-bromo-4-hydroxyanthraquinone are explored for creating new dyes?

A4: Researchers substitute the bromine atom in 1-amino-2-bromo-4-hydroxyanthraquinone with various alcohols, phenols, and thiols to create a range of β-ethers and thioethers. [] These modifications lead to dyes with deep rose-red to violet-red hues, offering excellent color build-up and good fastness properties on polyester fabrics. []

Q5: Are there any known environmental concerns associated with 1-Amino-2-bromo-4-hydroxyanthraquinone or its derivatives?

A5: While the provided research papers do not delve into the environmental impact of 1-Amino-2-bromo-4-hydroxyanthraquinone, responsible waste management and exploration of greener alternatives are essential aspects to consider for any chemical process. [] Evaluating the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts are crucial for sustainable manufacturing practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。